(3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.
Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyridazine core.
Introduction of the (3,4-Dimethoxyphenyl) group: This can be done through coupling reactions such as Suzuki or Heck coupling, where the aryl group is attached to the piperazine-pyridazine scaffold.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, piperazine derivatives are often studied for their interactions with biological targets such as enzymes and receptors. This compound could be explored for its potential as a biochemical probe.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as therapeutic agents in treating conditions such as anxiety, depression, and schizophrenia.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of both methoxy groups and the piperazine-pyridazine scaffold can confer unique properties in terms of binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-4-6-18(7-5-17)20-9-11-23(26-25-20)27-12-14-28(15-13-27)24(29)19-8-10-21(30-2)22(16-19)31-3/h4-11,16H,12-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNSUXBMVBDLBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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